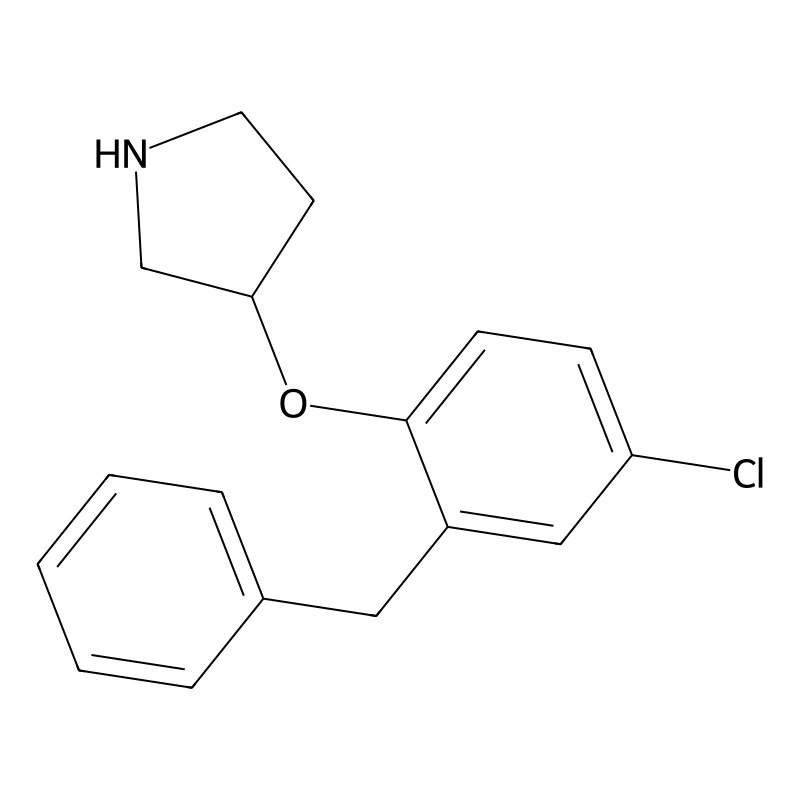

3-(2-Benzyl-4-chlorophenoxy)pyrrolidine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Search Results

A search for "3-(2-Benzyl-4-chlorophenoxy)pyrrolidine" in scientific databases like SciFinder and Google Scholar yielded no significant results related to its properties or applications in research.

Chemical Structure Analysis

Based on the chemical structure, 3-(2-Benzyl-4-chlorophenoxy)pyrrolidine contains a pyrrolidine ring (a five-membered nitrogen-containing ring) linked to a chlorinated aromatic group (a benzene ring with a chlorine atom). The presence of a benzyl group (a benzene ring attached to a methylene bridge) adds bulk and hydrophobic character to the molecule.

While the specific research applications are unknown, analysis of the functional groups suggests potential areas of exploration:

3-(2-Benzyl-4-chlorophenoxy)pyrrolidine is a chemical compound characterized by its unique structure, which includes a pyrrolidine ring substituted with a benzyl group and a 4-chlorophenoxy moiety. The molecular formula for this compound is CHClNO, indicating the presence of carbon, hydrogen, chlorine, nitrogen, and oxygen atoms. The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is known for its versatility in medicinal chemistry due to its ability to mimic natural compounds and interact with biological targets.

The chemical reactivity of 3-(2-Benzyl-4-chlorophenoxy)pyrrolidine can be explored through various reactions typical of pyrrolidine derivatives. These include:

- N-Alkylation: The nitrogen atom in the pyrrolidine ring can undergo alkylation reactions with various alkyl halides to form more complex structures.

- Substitution Reactions: The chlorophenoxy group can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by nucleophiles.

- Hydrogenation: The compound may also undergo hydrogenation processes to modify the saturation of the ring or side chains, potentially enhancing biological activity.

These reactions can be utilized to synthesize analogs or derivatives that may exhibit improved pharmacological properties.

Research indicates that compounds containing pyrrolidine rings often exhibit significant biological activities. For instance, 3-(2-Benzyl-4-chlorophenoxy)pyrrolidine may demonstrate potential as an antagonist or agonist in various receptor systems due to the structural features that allow for interaction with biological targets. Pyrrolidine derivatives have been studied for their roles in treating conditions such as neurological disorders, cancer, and inflammation .

The synthesis of 3-(2-Benzyl-4-chlorophenoxy)pyrrolidine can be approached through several methods:

- Direct Amine Synthesis:

- Starting from 4-chlorophenol and benzyl chloride, a nucleophilic substitution reaction can form the chlorophenyl ether.

- The resultant product can then be cyclized with an appropriate amine source under acidic or basic conditions to form the pyrrolidine ring.

- Pyrrolidine Formation via Cyclization:

- Utilizing 1,3-dicarbonyl compounds and amines in a one-pot reaction could yield the desired pyrrolidine structure through cyclization followed by functionalization with the benzyl and chlorophenoxy groups.

- Catalyzed Reactions:

3-(2-Benzyl-4-chlorophenoxy)pyrrolidine has potential applications in:

- Pharmaceutical Development: As a lead compound in drug discovery targeting various receptors involved in diseases such as cancer or neurodegenerative disorders.

- Chemical Probes: For studying biological pathways and receptor interactions due to its ability to mimic natural ligands.

- Material Science: As part of polymeric materials where specific interactions are required.

Interaction studies involving 3-(2-Benzyl-4-chlorophenoxy)pyrrolidine focus on its binding affinity and selectivity towards specific biological targets. Techniques such as surface plasmon resonance, isothermal titration calorimetry, and X-ray crystallography are commonly employed to elucidate these interactions. Understanding how this compound interacts at the molecular level aids in optimizing its pharmacological profile .

Several compounds share structural similarities with 3-(2-Benzyl-4-chlorophenoxy)pyrrolidine. Here are some notable examples:

These compounds are compared based on their structural features and unique biological activities, highlighting how small changes can affect their pharmacological properties.